molecular formula C22H21ClN2O4 B2590180 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 1023488-61-0

2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B2590180
CAS No.: 1023488-61-0
M. Wt: 412.87
InChI Key: BNIFMYZGFIDPLE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide core substituted with a 4-chlorophenoxy group and a 3,4-dimethoxyphenethylamine side chain. The 3,4-dimethoxyphenethyl moiety is a recurring structural motif in bioactive compounds, often associated with interactions at neurotransmitter receptors or enzymes involved in alkaloid biosynthesis .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-27-19-10-5-15(14-20(19)28-2)11-13-24-21(26)18-4-3-12-25-22(18)29-17-8-6-16(23)7-9-17/h3-10,12,14H,11,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIFMYZGFIDPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and the chlorophenoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:

    Formation of the Pyridine Ring: This step may involve the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenoxy Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Dimethoxyphenyl Ethyl Group: This step may involve the use of coupling reactions, such as Suzuki or Heck coupling, to attach the dimethoxyphenyl ethyl group to the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Core Structure : Benzamide (aromatic benzene ring) vs. pyridine-3-carboxamide.
  • Substituents: Retains the 3,4-dimethoxyphenethylamine side chain but lacks the chlorophenoxy group.
  • Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C) .

Furopyridine Carboxamide Derivatives ()

  • Core Structure : Furo[2,3-b]pyridine fused ring system vs. simple pyridine.
  • Substituents: Features 4-fluorophenyl and trifluoroethyl groups, introducing higher electronegativity compared to chlorophenoxy.
  • Synthesis : Utilizes tetramethylisouronium hexafluorophosphate in DMF, suggesting compatibility with electron-deficient substrates .
  • Implications : The fused ring system may enhance planarity and π-π stacking interactions, while fluorinated groups improve metabolic stability.

Analogues with Shared Substituents

[2-(3,4-Dimethoxyphenyl)ethyl]azanium Chloride Dihydrate ()

  • Core Structure : Quaternary ammonium salt with a carbamoylpropyl linker.
  • Substituents : Dual 3,4-dimethoxyphenethyl groups; chloride counterion and crystalline water molecules.
  • Crystallography: Monoclinic (P21/c), with lattice parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å. The structure suggests hydrogen bonding via water and chloride, influencing solubility .
  • Implications : The ammonium group introduces polarity, contrasting with the neutral carboxamide in the target compound.

Ethyl Benzoate Derivatives ()

  • Example: 6133-41-1 (Ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzoate).
  • Core Structure : Sulfanylideneimidazolidin ring vs. pyridine.
  • Substituents : Retains the 3,4-dimethoxyphenethyl group but incorporates sulfur and ester functionalities.
  • Implications : The thione group may confer redox activity, while the ester could affect hydrolytic stability .

Comparative Analysis Table

Compound Core Structure Key Substituents Synthetic Yield Physical Properties
Target Compound Pyridine-3-carboxamide 4-Chlorophenoxy, 3,4-dimethoxyphenethyl Not reported Likely high lipophilicity
Rip-B Benzamide 3,4-Dimethoxyphenethyl 80% m.p. 90°C
Furopyridine Derivative Furo[2,3-b]pyridine 4-Fluorophenyl, trifluoroethyl Not reported High electronegativity
Azanium Chloride Dihydrate Quaternary ammonium Dual 3,4-dimethoxyphenethyl, chloride, H2O Intermediate Crystalline, polar
Ethyl Benzoate (6133-41-1) Sulfanylideneimidazolidin 3,4-Dimethoxyphenethyl, ester, thione Not reported Potential redox activity

Key Research Findings

Role of the Pyridine Core : The pyridine-3-carboxamide scaffold in the target compound likely enhances hydrogen-bonding capacity compared to benzamide analogues like Rip-B, which may influence target selectivity .

Chlorophenoxy vs.

Crystallographic Insights : The azanium chloride dihydrate’s crystal structure highlights the importance of water and counterions in stabilizing polar derivatives, a factor absent in the neutral target compound .

Synthetic Flexibility : The recurring use of 3,4-dimethoxyphenethylamine across analogues underscores its versatility in medicinal chemistry, though its metabolic stability remains to be evaluated .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide (C22H21ClN2O4) is a pyridine derivative that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of the compound includes a pyridine ring substituted with a carboxamide group and phenoxy moieties. The presence of chlorine and methoxy groups contributes to its biological activity.

PropertyValue
Molecular FormulaC22H21ClN2O4
Molecular Weight404.87 g/mol
Melting Point327.15–329.15 K
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (Breast cancer) : IC50 = 0.46 ± 0.04 µM
  • A549 (Lung cancer) : IC50 = 0.39 ± 0.06 µM
  • NCI-H460 (Lung cancer) : IC50 = 0.03 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to tumor growth .

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

  • Aurora-A Kinase Inhibition : The compound has shown potent inhibition of Aurora-A kinase, a critical regulator of cell division, which is often overexpressed in cancers .
  • Cell Cycle Regulation : It affects various phases of the cell cycle, leading to apoptosis in sensitive cancer cell lines.

Study on Anticancer Efficacy

In a study conducted by Li et al., the efficacy of the compound was evaluated against several human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

Comparative Analysis with Other Compounds

A comparative study with other pyridine derivatives revealed that 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide exhibited superior activity against MCF-7 cells when compared to similar structures lacking the chlorophenoxy group .

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